molecular formula C22H25ClN2O4S B11089317 Ethyl 2-{[(4-chlorophenyl)carbonyl]amino}-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate

Ethyl 2-{[(4-chlorophenyl)carbonyl]amino}-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate

Cat. No.: B11089317
M. Wt: 449.0 g/mol
InChI Key: ODHYILUQCDVKSJ-UHFFFAOYSA-N
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Description

ETHYL 2-[(4-CHLOROBENZOYL)AMINO]-5-[(CYCLOHEXYLAMINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a thiophene ring substituted with various functional groups, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(4-CHLOROBENZOYL)AMINO]-5-[(CYCLOHEXYLAMINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene core, followed by the introduction of the chlorobenzoyl and cyclohexylamino groups through nucleophilic substitution reactions. The final step involves esterification to form the ethyl ester. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and ensuring the reproducibility of the product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(4-CHLOROBENZOYL)AMINO]-5-[(CYCLOHEXYLAMINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions with amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thiophenes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

ETHYL 2-[(4-CHLOROBENZOYL)AMINO]-5-[(CYCLOHEXYLAMINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of ETHYL 2-[(4-CHLOROBENZOYL)AMINO]-5-[(CYCLOHEXYLAMINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, with studies focusing on its potential to inhibit specific enzymes or interfere with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-[(2-CHLOROBENZOYL)AMINO]BENZOATE
  • ETHYL 4-({2-[(2-CHLOROBENZOYL)AMINO]BENZOYL}AMINO)BENZOATE

Uniqueness

Compared to similar compounds, ETHYL 2-[(4-CHLOROBENZOYL)AMINO]-5-[(CYCLOHEXYLAMINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE stands out due to its unique combination of functional groups and the presence of the thiophene ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H25ClN2O4S

Molecular Weight

449.0 g/mol

IUPAC Name

ethyl 2-[(4-chlorobenzoyl)amino]-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C22H25ClN2O4S/c1-3-29-22(28)17-13(2)18(20(27)24-16-7-5-4-6-8-16)30-21(17)25-19(26)14-9-11-15(23)12-10-14/h9-12,16H,3-8H2,1-2H3,(H,24,27)(H,25,26)

InChI Key

ODHYILUQCDVKSJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2CCCCC2)NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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